molecular formula C19H17BrN2O8 B15030986 Dimethyl 2'-amino-5-bromo-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Dimethyl 2'-amino-5-bromo-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B15030986
M. Wt: 481.2 g/mol
InChI Key: AAPFGAZBRAWPLP-UHFFFAOYSA-N
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Description

3’,5’-DIMETHYL 2’-AMINO-5-BROMO-6’-(2-METHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including an indole moiety, a pyran ring, and various substituents such as amino, bromo, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Spirocyclization: The indole derivative undergoes a cyclization reaction to form the spirocyclic structure. This step often requires specific catalysts and controlled conditions to ensure the correct formation of the spiro linkage.

    Functional Group Introduction: Subsequent steps involve the introduction of the amino, bromo, and methoxy groups. This can be done through halogenation, amination, and etherification reactions, respectively.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its spirocyclic structure can be exploited in the design of novel materials with specific electronic properties.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe due to its potential photophysical properties.

Industry:

    Dye and Pigment Production: The compound’s structure may allow for the development of new dyes and pigments with unique color properties.

Mechanism of Action

The compound’s mechanism of action in biological systems would likely involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological macromolecules. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid derivatives
  • Spiro[indole-pyran] compounds
  • Bromo-substituted indoles

Comparison:

  • Uniqueness: The presence of both the spirocyclic structure and the specific functional groups (amino, bromo, methoxy, oxo) distinguishes this compound from other indole derivatives.
  • Functional Diversity: The combination of these groups allows for a wide range of chemical reactivity and potential applications, making it more versatile compared to simpler indole derivatives.

3’,5’-DIMETHYL 2’-AMINO-5-BROMO-6’-(2-METHOXY-2-OXOETHYL)-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE , covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H17BrN2O8

Molecular Weight

481.2 g/mol

IUPAC Name

dimethyl 2'-amino-5-bromo-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C19H17BrN2O8/c1-27-12(23)7-11-13(16(24)28-2)19(14(15(21)30-11)17(25)29-3)9-6-8(20)4-5-10(9)22-18(19)26/h4-6H,7,21H2,1-3H3,(H,22,26)

InChI Key

AAPFGAZBRAWPLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OC

Origin of Product

United States

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